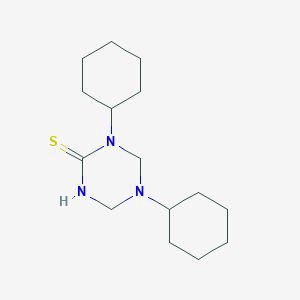
N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide (CIPTC) is a chemical compound that has been widely used in scientific research due to its unique properties. CIPTC is a heterocyclic compound that contains both a triazole ring and a carboxamide group. It is a potent inhibitor of protein kinase CK2, which is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.
科学研究应用
N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CK2, which is overexpressed in many types of cancer. N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has also been investigated for its potential anti-inflammatory properties. Additionally, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been used as a tool compound to study the role of CK2 in various cellular processes.
作用机制
N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to a disruption of cellular signaling pathways. CK2 has been implicated in many cellular processes, including cell cycle progression, DNA repair, and apoptosis. Therefore, inhibition of CK2 by N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide can have a wide range of effects on cellular physiology.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting CK2. This effect is specific to cancer cells, as normal cells are less sensitive to N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide. Additionally, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to reduce inflammation in animal models of inflammatory diseases. These effects are likely due to the inhibition of CK2-mediated signaling pathways.
实验室实验的优点和局限性
N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide is a potent and specific inhibitor of CK2, making it a valuable tool compound for studying the role of CK2 in cellular physiology. However, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
未来方向
There are many potential future directions for research on N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of more soluble analogs of N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide for use in experiments. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide in vivo. Finally, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide could be investigated for its potential therapeutic applications in cancer and inflammatory diseases.
Conclusion:
In conclusion, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide is a potent inhibitor of protein kinase CK2 that has been extensively studied for its potential therapeutic applications. N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide inhibits CK2 by binding to the ATP-binding site of the kinase, leading to a disruption of cellular signaling pathways. N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. However, N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has limited solubility in water and has not been extensively studied in vivo. Future research on N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide could focus on developing more soluble analogs of the compound and investigating its potential therapeutic applications.
合成方法
The synthesis of N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-iodo-2-chlorobenzoic acid with thiosemicarbazide followed by cyclization with sodium nitrite. The resulting compound is then treated with acetic anhydride to obtain N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide. This method has been optimized to produce high yields of pure N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-3-carboxamide.
属性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN4O/c10-6-3-5(11)1-2-7(6)14-9(16)8-12-4-13-15-8/h1-4H,(H,14,16)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYALILNPLGCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6767473 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)

![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)
![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)


![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)

![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)
